Ppack, dihydrochloride

Beschreibung

Historical Context of Thrombin Inhibitor Research

The pursuit of substances that can modulate the activity of thrombin, a key serine protease in the blood coagulation cascade, has a long history. wikipedia.org Early research dates back to 1884, with the discovery of hirudin, a potent anticoagulant protein found in the saliva of medicinal leeches (Hirudo medicinalis). wikipedia.orgahajournals.org For many decades, anticoagulation research and therapy were dominated by agents like heparin and vitamin K antagonists such as warfarin. wikipedia.org However, these compounds have limitations, prompting the search for more direct and specific inhibitors.

The advent of modern molecular biology and genetic engineering marked a turning point, enabling a deeper understanding of thrombin's structure and function. nih.govkarger.com This knowledge spurred the development of recombinant hirudins and the rational design of synthetic direct thrombin inhibitors (DTIs). wikipedia.orgkarger.com The development of small molecule direct thrombin inhibitors, which can reversibly or irreversibly bind to the enzyme's active site, represented a significant advancement, offering more targeted intervention in the coagulation process. wikipedia.org This era of drug discovery paved the way for highly specific research tools like PPACK.

Role of Irreversible Serine Protease Inhibitors in Contemporary Biochemical Studies

Serine proteases are a large family of enzymes crucial to a vast array of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, inflammation, and complement activation. pnas.orgelsevier.es Given their central role, their activity is tightly regulated, and dysregulation can lead to disease. pnas.org To study the precise function of these enzymes within complex biological systems, researchers rely on specific inhibitors.

Irreversible inhibitors are particularly powerful tools in this context. ontosight.ai Unlike reversible inhibitors, which bind and dissociate from their target, irreversible inhibitors typically form a stable, covalent bond with the enzyme, permanently inactivating it. nih.govresearchgate.net This "suicide inhibitor" mechanism effectively removes the target protease from the system, allowing scientists to observe the direct consequences of its absence. researchgate.net Many of these inhibitors, including PPACK, feature a reactive "warhead," such as a chloromethyl ketone group, which covalently binds to key amino acid residues in the protease's active site. ontosight.ainih.gov This stable and specific inactivation makes irreversible inhibitors essential for elucidating the roles of individual proteases in health and disease. pnas.org

Overview of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone Dihydrochloride's Significance as a Research Tool

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride (B599025) (PPACK) stands out as a premier research tool due to its extreme potency and selectivity as an irreversible thrombin inhibitor. apexbt.comsigmaaldrich.com Its design is a prime example of rational drug development; the peptide sequence (D-Phe-Pro-Arg) mimics a substrate recognition site for thrombin, granting it high specificity. glpbio.com The chloromethyl ketone portion acts as the reactive warhead that covalently binds to the active site of thrombin, specifically cross-linking with the catalytic His57 and Ser195 residues to form a stable, inactive complex. apexbt.comglpbio.com

This mechanism results in a highly effective and specific inhibition of thrombin, with a reported inhibition constant (Ki) of 0.24 nM for human α-thrombin. caymanchem.comapexbt.comglpbio.com Its primary significance in research lies in its utility for:

Studying Coagulation and Thrombosis: PPACK is widely used to inhibit thrombin-mediated fibrin (B1330869) formation and platelet activation, allowing researchers to investigate the intricate details of clot formation and thrombosis. caymanchem.comsmolecule.com

Preventing In Vitro Artifacts: In laboratory settings, PPACK is used as an anticoagulant in blood samples. medchemexpress.com It has been shown to be a superior alternative to heparin for blood gas and electrolyte analyses, as it does not interfere with measurements such as ionized calcium. medchemexpress.comresearchgate.net

Investigating Cellular Processes: Researchers use PPACK to explore the diverse roles of thrombin in cellular signaling, such as its involvement in inflammation, angiogenesis, and proinflammatory processes. caymanchem.comontosight.ai

The compound's high affinity and irreversible nature ensure a complete and specific shutdown of thrombin activity, making it an indispensable reagent for accurately probing thrombin-dependent biological pathways. scbt.com

Data Tables

Table 1: Properties of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone Dihydrochloride (PPACK)

| Property | Detail | Source(s) |

|---|---|---|

| Full Chemical Name | D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride | ontosight.ai |

| Common Synonyms | PPACK dihydrochloride, D-Phe-Pro-Arg-CH2Cl | medchemexpress.com |

| Molecular Formula | C₂₁H₃₃Cl₃N₆O₃ | medchemexpress.com |

| Primary Target | Thrombin (Factor IIa) | apexbt.comsigmaaldrich.com |

| Other Targets | Tissue Plasminogen Activator (tPA), Factor VIIa, Factor XIa | medchemexpress.comsigmaaldrich.com |

| Inhibition Type | Irreversible (covalent modification) | apexbt.comsigmaaldrich.comontosight.ai |

| Inhibition Constant (Ki) | 0.24 nM (for human α-thrombin) | caymanchem.comapexbt.comglpbio.com |

Table 2: Comparison of Research Anticoagulants

| Feature | PPACK | Lithium Heparin (LiHep) |

|---|---|---|

| Mechanism | Irreversible, direct thrombin inhibitor. apexbt.comsigmaaldrich.com | Binds to antithrombin, accelerating the inactivation of thrombin and other proteases. wikipedia.org |

| Specificity | Highly selective for thrombin. apexbt.comsigmaaldrich.com | Less specific, affects multiple coagulation factors. wikipedia.org |

| Effect on Ionized Calcium (iCa) Analysis | No bias detected. researchgate.net | Causes a negative proportional bias. researchgate.net |

| Application | Ideal for blood gas, electrolyte, and iCa analysis; research on thrombin-specific pathways. researchgate.net | General anticoagulant for many clinical chemistry tests, but with known interferences. researchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone Dihydrochloride |

| Argatroban |

| Benzamidine (B55565) |

| Bivalirudin |

| Dabigatran etexilate |

| Desirudin |

| Heparin |

| Hirudin |

| Lepirudin |

| Melagatran |

| Warfarin |

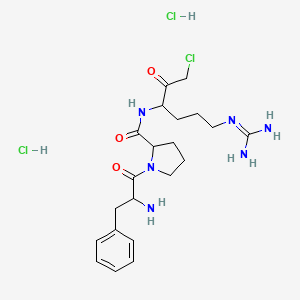

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C21H33Cl3N6O3 |

|---|---|

Molekulargewicht |

523.9 g/mol |

IUPAC-Name |

1-(2-amino-3-phenylpropanoyl)-N-[1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H |

InChI-Schlüssel |

XKDCRQWZLPWLFG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Enzyme Inhibition by Ppack Dihydrochloride

Specificity and Selectivity Profile Towards Target Enzymes

PPACK dihydrochloride (B599025) exhibits a high degree of specificity and selectivity, primarily targeting thrombin, a key enzyme in the blood coagulation cascade. However, its inhibitory activity extends to other related serine proteases, albeit with varying efficacy.

Primary Target: Thrombin

Thrombin is the principal target of PPACK dihydrochloride. scbt.com The inhibitor binds to the active site of thrombin with high affinity in a 1:1 stoichiometry. smolecule.commerckmillipore.comsigmaaldrich.com This strong and specific interaction is reflected in its low inhibition constant (Ki) of approximately 0.24 nM for human α-thrombin. apexbt.comglpbio.commedkoo.com The high potency of PPACK is attributed to the complementary nature of its peptide sequence (D-Phe-Pro-Arg) to the S1-S3 binding pockets of thrombin. nih.gov

Interactions with Other Coagulation Factors and Proteases

While highly selective for thrombin, PPACK dihydrochloride can also inhibit other serine proteases involved in coagulation and fibrinolysis, including Factor VIIa, Factor XIa, and tissue Plasminogen Activator (tPA). smolecule.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com The biotinylated form of PPACK has been utilized in Western blot analyses of these factors. merckmillipore.comsigmaaldrich.com

Table 1: Inhibitory Profile of PPACK Dihydrochloride

| Target Enzyme | Inhibition | Reference |

|---|---|---|

| Thrombin | Potent, irreversible inhibitor | merckmillipore.comsigmaaldrich.comapexbt.comscbt.com |

| Factor VIIa | Inhibits | smolecule.commerckmillipore.comsigmaaldrich.com |

| Factor XIa | Inhibits | smolecule.commerckmillipore.comsigmaaldrich.com |

| Tissue Plasminogen Activator (tPA) | Inhibits | smolecule.commerckmillipore.commedchemexpress.com |

Irreversible Covalent Adduct Formation

The irreversible nature of thrombin inhibition by PPACK dihydrochloride stems from the formation of a stable covalent bond within the enzyme's active site. This process involves key residues and mimics a natural enzymatic step.

Covalent Binding to the Active-Site Serine Residue of Thrombin

The primary event in the inhibition of thrombin by PPACK is the formation of a covalent bond with the active-site serine residue (Ser195). apexbt.comglpbio.comnih.gov The chloromethyl ketone moiety of PPACK acts as an alkylating agent, which is subject to nucleophilic attack by the hydroxyl group of the serine residue. smolecule.com This reaction effectively and irreversibly inactivates the enzyme.

Cross-linking with Active Site Histidine Residues (e.g., His57)

Further stabilizing the inhibitor-enzyme complex is a cross-linking reaction with a key histidine residue in the active site, His57. apexbt.comglpbio.comnih.gov Following the initial covalent attachment to Ser195, the inhibitor's structure allows for the formation of a second covalent bond with His57. This dual covalent linkage creates a highly stable, tetrahedral PPACK-thrombin complex. apexbt.comglpbio.com The formation of this adduct has been confirmed by high-resolution 1H NMR spectroscopy, which shows a characteristic peak indicative of a short, strong hydrogen bond (SSHB) at the active site. nih.gov

Mimicry of Enzymatic Intermediates

The tetrahedral adduct formed between PPACK and thrombin is a structural mimic of the tetrahedral intermediates that are transiently formed during the normal catalytic process of peptide bond hydrolysis by serine proteases. smolecule.comnih.gov By locking the enzyme in this stable, intermediate-like state, PPACK effectively prevents the completion of the catalytic cycle, thus leading to irreversible inhibition.

Table 2: Key Residues in PPACK-Thrombin Interaction

| Active Site Residue | Role in Inhibition | Reference |

|---|---|---|

| Serine (Ser195) | Forms initial covalent bond with PPACK | apexbt.comglpbio.comnih.gov |

| Histidine (His57) | Forms a cross-linking covalent bond with PPACK | apexbt.comglpbio.comnih.gov |

Stoichiometry of Enzyme-Inhibitor Complex Formation (e.g., 1:1 with Thrombin)

A crucial aspect of understanding the inhibitory action of PPACK dihydrochloride is the stoichiometry of its complex formation with its target enzymes, most notably thrombin. Research has consistently demonstrated that PPACK dihydrochloride reacts with thrombin in a 1:1 stoichiometry. sigmaaldrich.comsmolecule.commerckmillipore.comlabmix24.comcnreagent.com This means that one molecule of the inhibitor binds to one molecule of the enzyme to form a stable, irreversible complex. apexbt.comsmolecule.com

This 1:1 binding ratio is a key characteristic of its high-affinity interaction with the active site of thrombin. caymanchem.com The formation of this stable, equimolar complex effectively removes active thrombin from the system, thereby inhibiting its enzymatic function. smolecule.com

The specific and stoichiometric nature of this interaction has been leveraged in various research applications. For instance, in studies involving the crystallization of thrombin in complex with other molecules, such as a fragment of fibrin (B1330869), PPACK-inhibited thrombin is often used. The 2:1 molar ratio of PPACK-inhibited thrombin to the fibrin fragment used in these experiments is based on the established 1:1 stoichiometry of the PPACK-thrombin interaction. pnas.orgpnas.org

The consistent observation of a 1:1 stoichiometry underscores the specificity and potency of PPACK dihydrochloride as a thrombin inhibitor. This precise molecular interaction is fundamental to its mechanism of action and its utility as a research tool and potential therapeutic agent.

| Enzyme | Inhibitor | Stoichiometry (Enzyme:Inhibitor) | Reference |

| Thrombin | PPACK Dihydrochloride | 1:1 | sigmaaldrich.comsmolecule.commerckmillipore.comlabmix24.comcnreagent.com |

Table 1: Stoichiometry of PPACK Dihydrochloride with Thrombin

This table summarizes the well-established 1:1 binding stoichiometry between thrombin and PPACK dihydrochloride, a cornerstone of its inhibitory mechanism.

Detailed Research Findings

Further research has elucidated the specifics of the enzyme-inhibitor complex. The interaction is not merely a simple binding event but involves the formation of a covalent bond. PPACK dihydrochloride covalently binds to the active site serine (Ser195) and cross-links with a histidine residue (His57) within the catalytic triad (B1167595) of thrombin. apexbt.comsci-hub.se This covalent modification results in the formation of a stable, tetrahedral intermediate, rendering the enzyme irreversibly inhibited. apexbt.comsmolecule.comsci-hub.se

The high affinity of this interaction is quantified by a very low inhibition constant (Ki) of approximately 0.24 nM for human α-thrombin. apexbt.comcaymanchem.com This low Ki value signifies the minimal concentration of the inhibitor required to achieve significant enzyme inhibition, highlighting the potency of PPACK dihydrochloride.

Beyond thrombin, PPACK dihydrochloride has also been shown to inhibit other serine proteases, such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa, although its highest potency and selectivity are for thrombin. sigmaaldrich.comsmolecule.comcnreagent.commerckmillipore.com The stoichiometry of interaction with these other proteases is also generally understood to be 1:1, consistent with its mechanism of targeting the active site of serine proteases.

Enzymatic Kinetic Characterization of Ppack Dihydrochloride Inhibition

Determination of Inhibition Constants and Rates (e.g., K_i, k_obs/[I])

The effectiveness of an irreversible inhibitor like PPACK is often quantified by its inhibition constant (K_i) and the second-order rate constant (often expressed as k_obs/[I] or k_i/K_i), which together describe the inhibitor's binding affinity and its reactivity towards the target enzyme.

PPACK is an extremely potent inhibitor of thrombin, reacting in a 1:1 stoichiometric ratio. sigmaaldrich.com The second-order rate constant for the inhibition of human α-thrombin has been determined to be exceptionally high. Studies have reported this rate at approximately 1.0 x 10^7 M⁻¹s⁻¹. sigmaaldrich.comfishersci.ca Another investigation determined the maximal second-order rate constant (k_i/K_i) to be 2.15 x 10^7 M⁻¹s⁻¹ at pH 8.1 and 1.07 x 10^7 M⁻¹s⁻¹ at pH 7.0, both at 25°C. nih.gov These high values signify a very rapid rate of inactivation of thrombin by PPACK.

The inhibition constant (K_i), which reflects the initial binding affinity of the inhibitor to the enzyme before the irreversible covalent bond formation, is also remarkably low for PPACK's interaction with thrombin. A K_i value of 0.24 nM for human α-thrombin has been reported, indicating a very high affinity in the initial non-covalent binding step. caymanchem.comapexbt.com While PPACK is most potent against thrombin, it can also inhibit other proteases, though with significantly less efficiency. For instance, its inhibitory effect on Factor Xa is reportedly three orders of magnitude less than on thrombin. ahajournals.org

| Enzyme | Kinetic Parameter | Value | pH | Temperature | Reference |

|---|---|---|---|---|---|

| Human α-Thrombin | k_obs/[I] | 1.0 x 107 M-1s-1 | Not Specified | Not Specified | sigmaaldrich.comfishersci.ca |

| Human α-Thrombin | k_i/K_i | 2.15 x 107 M-1s-1 | 8.1 | 25°C | nih.gov |

| Human α-Thrombin | k_i/K_i | 1.07 x 107 M-1s-1 | 7.0 | 25°C | nih.gov |

| Human α-Thrombin | K_i | 0.24 nM | Not Specified | Not Specified | caymanchem.comapexbt.com |

Analysis of Binding Dynamics (e.g., Fast Binding Rate, Prolonged Dissociation Phase)

The mechanism of irreversible inhibition by PPACK, like other covalent inhibitors, typically follows a two-step process. nih.gov The first step involves the rapid, reversible formation of an initial enzyme-inhibitor complex (E-I), governed by the inhibition constant (K_i). This is followed by the second, slower step where a covalent bond is formed between the inhibitor and a key residue in the enzyme's active site, leading to the inactivated enzyme complex (E-I*).

The high second-order rate constants observed for PPACK indicate that both the initial binding and the subsequent covalent modification steps are highly efficient. nih.gov The chloromethyl ketone group on PPACK acts as an electrophilic "warhead" that covalently modifies the active site. apexbt.com Specifically, PPACK binds to the active site of thrombin where the chloromethyl ketone moiety alkylates the active site histidine residue (His57). apexbt.com This covalent bond formation renders the inhibition effectively irreversible. medchemexpress.com Due to this covalent linkage, the dissociation of the inhibitor from the enzyme is practically nonexistent, leading to what can be described as a prolonged, essentially permanent, dissociation phase.

Kinetic Stability of the Enzyme-Inhibitor Complex

The stability of the enzyme-inhibitor complex is a defining feature of irreversible inhibitors. Once PPACK forms a covalent bond with thrombin's active site His57 residue, the resulting complex is exceptionally stable. apexbt.comnih.gov This stability ensures that the enzyme remains permanently inactivated. ucl.ac.uk The formation of this covalent adduct mimics the tetrahedral intermediate state of the normal enzymatic reaction, but because it is a stable covalent bond, the catalytic cycle cannot be completed. nih.gov This high stability means that the enzyme's activity cannot be restored by simple means like dilution or dialysis, which would remove a reversible inhibitor. ucl.ac.uk The regeneration of enzyme activity would require the synthesis of new enzyme molecules.

Influence of Microenvironmental Factors on Inhibition Kinetics

The kinetics of enzyme inhibition can be significantly influenced by microenvironmental factors such as pH and ionic strength. For the interaction between PPACK and thrombin, pH plays a crucial role. Research has shown that the maximal rate of inhibition occurs at a pH of 8.1. nih.gov The rate of inhibition is dependent on the ionization state of key amino acid residues in the enzyme's active site. nih.gov Stock solutions of PPACK are noted to be more stable at an acidic pH (below 4), as the compound decomposes rapidly at alkaline pH. sigmaaldrich.com

The influence of ionic strength on the interaction between charged molecules like PPACK and thrombin can also be significant. Changes in salt concentration can affect the electrostatic interactions that often guide the initial binding of an inhibitor to the enzyme's active site. nih.gov While specific studies detailing the effect of a range of ionic strengths on PPACK's inhibition kinetics are not broadly detailed in the provided context, it is a general principle that such factors can modulate binding constants and reaction rates in enzyme-inhibitor interactions. researchgate.net

Structural Biology of Ppack Dihydrochloride Enzyme Complexes

X-ray Crystallographic Analysis of Thrombin-PPACK Dihydrochloride (B599025) Complexes

X-ray crystallography has been a pivotal technique in revealing the high-resolution three-dimensional structure of the complex formed between thrombin and PPACK. openbiochemistryjournal.comresearchgate.net These studies have provided fundamental insights into the enzyme's active site architecture and the mechanism of irreversible inhibition.

The refined 1.9 Å X-ray crystal structure of the human α-thrombin-PPACK complex provides a detailed view of the binding interactions. openbiochemistryjournal.comresearchgate.net PPACK binds covalently to the active site of thrombin, forming a stable tetrahedral hemiketal structure. apexbt.comnih.gov This covalent linkage involves the specific active-site serine residue (Ser195) and cross-links with a histidine residue (His57) within the catalytic triad (B1167595). apexbt.com

The tripeptide structure of PPACK makes extensive and specific contacts within the active-site cleft of thrombin: researchgate.netresearchgate.net

The D-Phenylalanine (D-Phe) residue at the P3 position fits into a distinct hydrophobic cleft, known as the aryl-binding site. researchgate.net The D-configuration is particularly beneficial for binding as it allows the inhibitor's amino-terminus to form hydrogen bonds with Gly216. researchgate.net

The Proline (Pro) residue at the P2 position occupies the cavity-like hydrophobic S2 subsite. researchgate.net

The Arginine (Arg) residue at the P1 position engages with the primary specificity pocket of thrombin.

These interactions, particularly the fit of the inhibitor into the hydrophobic cavities near the active site, contribute to the high specificity and affinity of PPACK for thrombin. researchgate.net

| Interaction Analysis of Thrombin-PPACK Complex | |

| Inhibitor Moiety | Thrombin Binding Site Interaction |

| D-Phe (P3) | Fits into the hydrophobic aryl-binding site. researchgate.net |

| Pro (P2) | Occupies the hydrophobic S2 subsite. researchgate.net |

| Arg (P1) | Engages the primary specificity pocket. |

| Chloromethyl ketone | Forms a covalent tetrahedral hemiketal with Ser195 and His57. apexbt.comnih.gov |

| Amino-terminus | Forms hydrogen bonds with Gly216. researchgate.net |

The binding of PPACK dihydrochloride to thrombin's active site induces distinct conformational changes in the enzyme. nih.govscbt.com While crystallographic studies show that no large-scale conformational changes occur, with global deviations on the order of about 1 Å, specific local shifts are significant. nih.gov

| Conformational Change Summary upon PPACK Binding | |

| Structural Element | Observed Change |

| Active Site Loops (142–153, 184–190, 217–225) | Decreased flexibility and increased rigidity. nih.gov |

| Intramolecular Interactions | Increase in hydrogen bonds within the active site vicinity. nih.gov |

| Secondary Structure | Rearrangements indicated by circular dichroism spectroscopy. nih.govplos.org |

| Global Structure (Crystal) | Limited overall changes with deviations of ~1 Å. nih.gov |

| Stability | Enhanced equilibrium and kinetic stability. nih.govresearchgate.net |

Solution-State Structural Characterization

While X-ray crystallography provides high-resolution static pictures, techniques that probe protein structure in solution are crucial for understanding conformational dynamics under more physiologically relevant conditions. nih.gov

| SAXS Structural Parameters for Thrombin and Thrombin-PPACK | |

| Parameter | Value/Observation |

| Radius of Gyration (Rg) | ~23 Å for both free α-Thrombin and the α-Thrombin-PPACK complex. researchgate.net |

| Molecular Envelope | Very similar for free and PPACK-bound thrombin in solution. nih.govplos.org |

| Comparison to Crystal Structure | The solution shape of both forms differs from that observed in the crystal structure. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into protein structure, dynamics, and interactions in solution. nih.gov NMR studies have been instrumental in mapping the conformational and dynamic effects of ligand binding to thrombin. nih.gov

Investigations into the interaction of thrombin with small inhibitors like PPACK have focused on phenomena such as proton bridging in the active site. apexbt.com Multidimensional NMR techniques have enabled full resonance assignments for thrombin in multiple liganded states, including the apo (unliganded) form and the PPACK-bound form. nih.gov These studies revealed that apo thrombin exists in a highly dynamic, zymogen-like state. nih.gov The binding of ligands to the active site, exosite I, and the Na+-binding site is crucial for the enzyme to achieve a fully active and more ordered conformation. nih.gov This conformational plasticity, modulated by ligand binding, is central to thrombin's ability to be both selective and promiscuous in its function. nih.gov

Biochemical Pathways and Cellular Processes Modulated by Ppack Dihydrochloride

Investigation of Coagulation Cascade Mechanisms

PPACK dihydrochloride (B599025) serves as a critical tool for elucidating the mechanisms within the coagulation cascade, primarily through its potent inhibition of thrombin. scbt.comglpbio.com Thrombin is a central enzyme that converts fibrinogen to fibrin (B1330869), leading to the formation of a blood clot. smolecule.comscbt.com By irreversibly blocking thrombin activity, PPACK dihydrochloride effectively halts this process, allowing researchers to study the downstream consequences. scbt.comcaymanchem.com

Inhibition of Thrombin-Mediated Fibrin Deposition

PPACK dihydrochloride has been instrumental in studying thrombin-mediated fibrin deposition. caymanchem.com As a potent and irreversible inhibitor of thrombin, with an inhibition constant (Ki) of 0.24 nM for human alpha-thrombin, it effectively prevents the conversion of fibrinogen to fibrin. glpbio.comglpbio.com This action directly curtails the formation of the fibrin network that constitutes the structural basis of a thrombus. scbt.com Research utilizing PPACK dihydrochloride has demonstrated its ability to interrupt acute platelet-dependent thrombosis. caymanchem.com In experimental models, the administration of PPACK has been shown to have no significant impact on thrombus formation time in vivo on its own, highlighting the complexity of thrombotic events. nih.gov However, when conjugated to nanoparticles, its antithrombotic activity is enhanced. nih.gov

Attenuation of Plasmin-Induced Endothelial Integrity Changes

Beyond its effects on thrombin, PPACK dihydrochloride has been shown to attenuate changes in endothelial integrity induced by plasmin. glpbio.comnih.gov Plasmin, another key serine protease in the fibrinolytic system, can increase endothelial cell permeability. nih.gov Studies on confluent bovine aortic endothelial cell monolayers have revealed that plasmin significantly increases the permeability to albumin. nih.gov Co-incubation with PPACK dihydrochloride (at a concentration of 0.2 mM for 2 hours) reduced this plasmin-induced increase in endothelial permeability by 59%. glpbio.comnih.gov This protective effect is associated with the attenuation of morphological changes in the endothelial cells, such as alterations in F-actin distribution. nih.gov These findings indicate that PPACK dihydrochloride can mitigate the deleterious effects of plasmin on the endothelial barrier. nih.gov

Role in Thrombin-Induced Cellular Responses

Thrombin's functions extend beyond its role in coagulation to encompass a range of cellular signaling events. PPACK dihydrochloride has been pivotal in dissecting these thrombin-mediated cellular responses.

Inhibition of Platelet Activation and Accumulation

PPACK dihydrochloride is a well-established inhibitor of thrombin-induced platelet activation and accumulation. apexbt.comsmolecule.comcaymanchem.com It dose-dependently inhibits the aggregation of platelets stimulated by thrombin. apexbt.comsmolecule.com By forming an irreversible complex with thrombin, PPACK prevents the enzyme from activating its receptors on the platelet surface, thereby blocking downstream signaling events that lead to platelet activation, secretion, and aggregation. apexbt.comnih.gov Specifically, PPACK-thrombin has been shown to inhibit thrombin-induced platelet aggregation and cytoplasmic acidification but does not prevent the initial shape change of platelets. nih.gov The 50% inhibition constant (IC50) for the inhibition of aggregation by PPACK-thrombin is 110 nmol/L. nih.gov This inhibitory action is specific to thrombin, as PPACK does not affect platelet activation induced by other agonists like ADP, collagen, epinephrine, ristocetin, or arachidonate. nih.gov

| Agonist | Effect of PPACK on Platelet Activation |

| Thrombin | Inhibition of aggregation and cytoplasmic acidification |

| ADP | No inhibition |

| Collagen | No inhibition |

| Epinephrine | No inhibition |

| Ristocetin | No inhibition |

| Arachidonate | No inhibition |

Modulation of Heme Oxygenase-1 Expression through Protease-Activated Receptor Signaling Pathways

Recent research has implicated thrombin in the regulation of heme oxygenase-1 (HO-1), a stress-inducible enzyme with cytoprotective functions. glpbio.comnih.gov In human synovial fibroblasts, thrombin stimulation leads to a concentration- and time-dependent increase in HO-1 expression. nih.gov This effect is mediated through protease-activated receptors (PARs), specifically PAR1 and PAR3. nih.gov The use of PPACK dihydrochloride as a thrombin inhibitor has been crucial in confirming the role of thrombin in this pathway. nih.gov Pretreatment of cells with PPACK (30 nM for 24 hours) effectively antagonized the potentiating effect of thrombin on HO-1 expression. glpbio.com Further investigation revealed that this signaling cascade involves the activation of PKCδ, c-Src, and the transcription factor Nrf2. nih.gov

| Cell Type | Effect of Thrombin | Role of PPACK | Signaling Pathway |

| Human Synovial Fibroblasts | Increased HO-1 expression | Antagonizes thrombin's effect | PAR1/PAR3, PKCδ, c-Src, Nrf2 |

Studies on Endothelial Cell Permeability

As mentioned previously, PPACK dihydrochloride has been utilized in studies examining endothelial cell permeability. glpbio.comnih.gov In bovine aortic endothelial cells, co-incubation with 0.2 mM PPACK for 2 hours was found to reduce the increase in endothelial permeability induced by plasmin by 59%. glpbio.com This demonstrates a protective role of PPACK in maintaining endothelial barrier function in the face of proteolytic challenges. nih.gov The study correlated plasmin activity with endothelial cell permeability and showed that the morphological changes in endothelial monolayers exposed to plasmin could be attenuated by co-incubation with PPACK. nih.gov

| Cell Type | Inducer of Permeability | Effect of PPACK | Key Finding |

| Bovine Aortic Endothelial Cells | Plasmin | Reduced permeability by 59% | Attenuated functional and morphological changes |

Methodological Applications of Ppack Dihydrochloride in Research Models

Use as a Research Anticoagulant in In Vitro and Ex Vivo Studies

PPACK dihydrochloride (B599025) is widely utilized as a research anticoagulant, particularly in studies where the interference of common anticoagulants like heparin is undesirable. medchemexpress.com Its primary function is to inhibit thrombin, a key enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation. smolecule.com This makes it highly effective for preventing blood coagulation in collected samples for laboratory analysis. apexbt.com

In ex vivo studies, PPACK has been successfully evaluated for anticoagulating blood for critical care testing. nih.gov Research has shown that blood samples anticoagulated with 75 µM PPACK are suitable for hematology and critical care chemistry testing for up to 60-90 minutes. nih.gov For instance, platelet counts remain stable in blood treated with 75 µM PPACK for as long as 90 minutes. nih.gov Furthermore, its use does not affect the measurement of common analytes such as electrolytes, urea, creatinine, calcium, or glucose. nih.gov This has positioned PPACK dihydrochloride as a viable alternative to heparin salts for preparing specimens for blood gas and whole-blood electrolyte analyses. medchemexpress.com It is particularly useful in preventing in vitro artifacts in blood collected during studies involving tissue-type plasminogen activator (tPA) thrombolytic therapy. medchemexpress.com

| Application Area | Key Finding | PPACK Concentration | Source Model | Reference |

|---|---|---|---|---|

| Critical Care Chemistry | Does not interfere with the measurement of electrolytes, urea, creatinine, calcium, or glucose. | Up to 200 µM | Human Blood Plasma/Serum | nih.gov |

| Hematology Analysis | Provides clinically equivalent complete blood counts for up to 60 minutes. Platelet counts are stable for up to 90 minutes. | 75 µM | Human Whole Blood | nih.gov |

| Thrombolytic Therapy Research | Inhibits the formation of in vitro artifacts in blood samples. | Not specified | In Vitro Blood Samples | medchemexpress.com |

| Platelet Aggregation Studies | Dose-dependently inhibits thrombin-induced platelet accumulation. | Not specified | In Vitro | apexbt.com |

Application in Enzyme Kinetic Assays for Serine Proteases

PPACK dihydrochloride's high potency and irreversible nature make it an excellent tool for studying the kinetics of serine proteases. ontosight.ai It is an extremely potent inhibitor of thrombin, with a second-order rate constant (kobs/[I]) of 10^7 M⁻¹s⁻¹, reacting in a 1:1 stoichiometry. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This allows researchers to effectively "knock out" thrombin activity to study its role in complex biological systems.

Its utility extends beyond thrombin. PPACK is also known to inhibit other serine proteases involved in coagulation and fibrinolysis, such as tissue plasminogen activator (tPA), Factor VIIa, and Factor XIa. sigmaaldrich.commerckmillipore.com This broader inhibitory profile allows its use in kinetic assays to dissect the roles and interactions of these various enzymes. smolecule.com By selectively inhibiting specific proteases, researchers can elucidate their individual contributions to physiological and pathological processes. ontosight.ai The irreversible binding of PPACK to the enzyme's active site is crucial for these assays, as it ensures a stable and complete inhibition, which is necessary for accurate kinetic measurements. glpbio.com

| Target Enzyme | Inhibition Parameter | Value | Significance in Research | Reference |

|---|---|---|---|---|

| Human α-Thrombin | Ki | 0.24 nM | Demonstrates high potency and selectivity, useful for specific thrombin inhibition studies. | glpbio.comapexbt.com |

| Thrombin | kobs/[I] | 10^7 M⁻¹s⁻¹ | Indicates extremely rapid and potent irreversible inhibition, ideal for kinetic "stop" experiments. | sigmaaldrich.commerckmillipore.com |

| Tissue Plasminogen Activator (tPA) | Inhibitor | - | Allows for studying fibrinolysis and the effects of tPA without thrombin interference. | sigmaaldrich.commerckmillipore.com |

| Factor VIIa | Inhibitor | - | Facilitates investigation into the extrinsic pathway of coagulation. | sigmaaldrich.commerckmillipore.com |

| Factor XIa | Inhibitor | - | Enables studies on the intrinsic pathway of coagulation. | sigmaaldrich.commerckmillipore.com |

Utilization in Investigating Protein-Protein Interactions

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. thermofisher.com Small-molecule inhibitors like PPACK dihydrochloride are valuable tools in this field. nih.gov By irreversibly blocking the catalytic active site of thrombin, PPACK allows researchers to investigate the non-catalytic functions of the enzyme and its interactions with other proteins. glpbio.comapexbt.com

Thrombin possesses exosites, which are binding sites distinct from the catalytic site, that mediate interactions with substrates like fibrinogen and various cellular receptors. When the catalytic site is occupied by PPACK, these exosite-mediated interactions can be studied in isolation without the confounding variable of proteolytic cleavage. This approach has been instrumental in mapping the binding interfaces between thrombin and its partners. Furthermore, the use of inhibitors to probe PPIs is a growing area of drug discovery, and PPACK serves as a model compound for developing agents that disrupt pathological protein interactions. nih.gov

Employment in Studies of Thrombin-Induced Thromboembolism in Animal Research Models

PPACK dihydrochloride has been effectively used in various animal models to study the mechanisms of thrombosis and to evaluate antithrombotic strategies. In a rabbit model of thrombin-induced cerebral thromboembolism, pretreatment with PPACK was shown to inhibit the condition. glpbio.comglpbio.cn

In a porcine model, researchers investigated the effects of both systemic and local delivery of PPACK on platelet-dependent thrombosis. ahajournals.org Intravenous administration effectively inhibited platelet deposition on thrombogenic vascular grafts. ahajournals.org More significantly, local infusion of PPACK directly at the site of potential thrombus formation produced an equivalent antithrombotic effect at a dose 600-fold smaller than the systemic dose, without causing systemic bleeding complications. ahajournals.org These studies highlight PPACK's utility in preclinical research to validate thrombin as a therapeutic target and to develop novel drug delivery systems for antithrombotic agents. ahajournals.org

| Animal Model | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Rabbit | Thrombin-induced cerebral thromboembolism | PPACK pretreatment inhibited thromboembolism. | glpbio.comglpbio.cn |

| Porcine (Pig) | Platelet-dependent thrombosis on vascular grafts | Intravenous PPACK (12.5 µg/kg/min) reduced platelet deposition by 91%. | ahajournals.org |

| Porcine (Pig) | Local vs. Systemic Delivery | Local infusion achieved the same antithrombotic effect as systemic infusion but at a 600-fold lower dose, without altering systemic hemostasis. | ahajournals.org |

Development of Biotechnological Applications and Diagnostic Tools Based on PPACK Dihydrochloride

The specific and high-affinity binding of PPACK to thrombin has been leveraged for several biotechnological applications. One key application is in affinity chromatography for the purification or removal of serine proteases. sigmaaldrich.com For example, a resin with a benzamidine (B55565) ligand, which mimics the arginine side chain recognized by thrombin, is used to specifically capture trypsin-like proteases. sigmaaldrich.com Similarly, PPACK's structure could be adapted for such purposes to create highly specific affinity matrices for thrombin.

In diagnostics, PPACK's role as a superior anticoagulant for blood gas and electrolyte analysis prevents erroneous results that can be caused by other anticoagulants. medchemexpress.com This improves the accuracy of critical diagnostic tests. nih.gov Its ability to inhibit thrombin in a controlled manner also makes it a component in research kits and assays designed to study the coagulation cascade or screen for new anticoagulant drugs. smolecule.comabcam.com The development of such tools is essential for both basic research and clinical diagnostics. mdpi.com

Advanced Research Methodologies and Theoretical Studies Involving Ppack Dihydrochloride

Computational Approaches to Ligand-Enzyme Interactions

Computational methods provide atomic-level insights into the dynamic and energetic aspects of PPACK's interaction with thrombin, which are often inaccessible through experimental techniques alone. These in silico approaches are crucial for understanding the structural basis of its inhibitory mechanism and for the rational design of new therapeutic agents.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govbiorxiv.orgbiorxiv.orgnih.gov In the context of PPACK, MD simulations have been instrumental in analyzing the conformational changes that occur within thrombin upon ligand binding. nih.gov

The insights gained from MD simulations of the PPACK-thrombin complex are summarized in the table below, highlighting key findings from these computational studies.

| Simulation Parameter | Observation | Significance |

| Simulation Time Scale | Up to 500 ns | Allows for the observation of significant conformational rearrangements and stabilization events upon PPACK binding. nih.gov |

| Conformational State | Thrombin-PPACK complex exhibits a distinct and more stable conformation compared to free thrombin in solution. nih.gov | Demonstrates that PPACK binding locks thrombin into a specific, inhibited state, altering its dynamic behavior. nih.gov |

| Structural Stability | Enhanced equilibrium and kinetic stability of the thrombin-PPACK complex. nih.gov | The covalent bond formed by PPACK significantly restricts the protein's flexibility, leading to a more rigid and stable structure. |

| Allosteric Effects | Binding of PPACK influences regions of thrombin distant from the active site. | Provides a computational basis for understanding how active site inhibition can modulate the function of other domains of the enzyme. |

Quantum Chemistry Calculations on Active Site Reactivity

Quantum chemistry (QC) calculations offer a deeper understanding of the electronic-level interactions that govern the covalent bond formation between PPACK and thrombin's active site serine residue. nih.gov These methods can elucidate the reaction mechanism, transition states, and the nature of the chemical bonds involved in the inhibition process.

While specific QC studies focusing exclusively on PPACK are not extensively detailed in the literature, the principles of such calculations are well-established for serine proteases. nih.gov These calculations would typically model the active site of thrombin, including the catalytic triad (B1167595) (Ser195, His57, Asp102), and the chloromethyl ketone warhead of PPACK. By solving the Schrödinger equation for this system, researchers can map out the potential energy surface of the reaction. This allows for the identification of the lowest energy path for the nucleophilic attack of the Ser195 hydroxyl group on the ketone carbon of PPACK, followed by the formation of a stable covalent adduct.

Key aspects that can be investigated using quantum chemistry calculations are outlined in the following table:

| Computational Approach | Focus of Investigation | Expected Insights |

| Density Functional Theory (DFT) | Electronic structure of the active site and PPACK. | Detailed understanding of charge distribution and orbital interactions that facilitate the reaction. nih.gov |

| Transition State Search | Identification of the highest energy point along the reaction coordinate. | Elucidation of the activation energy barrier for the covalent bond formation, providing a quantitative measure of the reaction's feasibility. |

| Molecular Mechanics/Quantum Mechanics (MM/QM) | Combines the accuracy of QC for the reactive center with the efficiency of classical mechanics for the surrounding protein environment. | A more realistic model of the enzymatic reaction that includes the influence of the entire protein structure on the reactivity of the active site. |

High-Throughput Screening Platforms for Related Inhibitors

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. thermofisher.com In the context of thrombin inhibition, HTS platforms are essential for identifying new inhibitor scaffolds. bpsbioscience.combpsbioscience.comnih.govnih.gov PPACK dihydrochloride (B599025) can serve as a crucial reference compound in these assays due to its well-characterized, potent, and irreversible inhibitory mechanism.

HTS assays for thrombin inhibitors are typically designed to measure the enzymatic activity of thrombin in the presence of test compounds. bpsbioscience.combpsbioscience.com A common format is a colorimetric or fluorometric assay where thrombin cleaves a synthetic substrate, leading to a detectable signal. bpsbioscience.com The presence of an effective inhibitor reduces or eliminates this signal.

The role of PPACK in such HTS platforms is multifaceted:

Positive Control: It can be used as a reliable positive control to ensure the assay is performing correctly and to benchmark the potency of newly identified hits.

Assay Development: During the development and optimization of an HTS assay, PPACK can be used to determine the optimal concentrations of enzyme and substrate, as well as the appropriate incubation times.

Mechanism of Action Studies: For newly identified inhibitors, their mechanism can be compared to that of PPACK to determine if they are reversible or irreversible, and if they target the same active site.

The table below summarizes the key features of a typical HTS platform for thrombin inhibitors where PPACK could be utilized.

| Assay Component | Description | Role of PPACK |

| Target Enzyme | Purified human α-thrombin. bpsbioscience.com | The biological target of the screening campaign. |

| Substrate | A chromogenic or fluorogenic peptide substrate specific for thrombin. bpsbioscience.com | The reporter of enzymatic activity. |

| Compound Library | A large and diverse collection of small molecules. thermofisher.com | The source of potential new inhibitors. |

| Detection System | A microplate reader capable of measuring absorbance or fluorescence. bpsbioscience.com | Quantifies the enzymatic reaction and the effect of inhibitors. |

| Reference Inhibitor | PPACK dihydrochloride | Provides a benchmark for inhibitory potency and mechanism of action. |

Strategies for Functionalizing Nanoparticles with PPACK Dihydrochloride for Research Applications

The functionalization of nanoparticles with PPACK dihydrochloride creates powerful research tools for a variety of applications, including targeted drug delivery, in vivo imaging, and the study of thrombosis. nih.gov The covalent attachment of PPACK to the surface of nanoparticles allows for the specific targeting of these nanoparticles to sites of thrombin activity. nih.gov

Several chemical strategies can be employed to conjugate PPACK to nanoparticles, with the choice of method depending on the nanoparticle material and the desired properties of the final conjugate. nih.govnih.govnih.govcytodiagnostics.comresearchgate.netnih.govsigmaaldrich.com A common approach involves the use of bifunctional crosslinkers that can react with functional groups on both the nanoparticle surface and the PPACK molecule. nih.gov

For example, nanoparticles with carboxyl groups on their surface can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form an amine-reactive NHS ester. aurion.nl This activated nanoparticle can then react with the primary amine group of the D-phenylalanyl residue of PPACK to form a stable amide bond. youtube.com

The following table outlines common strategies for the functionalization of nanoparticles with PPACK.

| Nanoparticle Material | Surface Functional Group | Conjugation Chemistry | Linkage Formed |

| Gold Nanoparticles | Carboxyl (-COOH) | EDC/NHS coupling | Amide bond |

| Iron Oxide Nanoparticles | Amine (-NH2) | Thiol-maleimide chemistry | Thioether bond |

| Polymeric Nanoparticles (e.g., PLGA) | Carboxyl (-COOH) | Carbodiimide chemistry | Amide bond |

| Quantum Dots | Amine (-NH2) or Carboxyl (-COOH) | "Click" chemistry (e.g., azide-alkyne cycloaddition) | Triazole ring |

These PPACK-functionalized nanoparticles have been shown to be highly effective at inhibiting thrombin and can be used to study the role of thrombin in various physiological and pathological processes with high spatial and temporal resolution. nih.gov

Academic Synthesis and Derivatization Strategies of D Phenylalanyl L Prolyl L Arginine Chloromethyl Ketone Dihydrochloride

Original Synthetic Pathways and Methodological Advancements

The foundational synthesis of peptide chloromethyl ketones, including those containing arginine, was established through conventional solution-phase peptide chemistry. Early methods for preparing molecules like PPACK involved a stepwise approach to build the peptide backbone, followed by the introduction of the chloromethyl ketone moiety.

A general synthetic scheme, based on established procedures for arginine-containing peptide chloromethyl ketones, can be outlined as follows:

Preparation of the Arginine Chloromethyl Ketone Moiety: The synthesis typically begins with a protected form of arginine. The side chain guanidino group is protected, for example, as a nitro or tosyl derivative, to prevent side reactions. The protected arginine is then converted to its corresponding diazomethyl ketone, which is subsequently treated with hydrochloric acid to yield the chloromethyl ketone.

Stepwise Peptide Coupling: The protected D-phenylalanine is coupled to L-proline using standard peptide coupling reagents. The resulting dipeptide is then coupled to the pre-formed arginine chloromethyl ketone derivative.

Deprotection: The final step involves the removal of all protecting groups from the tripeptide to yield the active D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, which is then isolated as the dihydrochloride (B599025) salt.

A significant methodological advancement in the synthesis of PPACK and other peptides has been the development and refinement of Solid-Phase Peptide Synthesis (SPPS) . This technique, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.

Key Features of Solid-Phase Peptide Synthesis (SPPS):

| Feature | Description | Advantage |

| Solid Support | The C-terminal amino acid is covalently attached to an insoluble polymer resin. | Simplifies purification as excess reagents and soluble by-products are removed by simple filtration and washing. |

| Stepwise Elongation | Protected amino acids are sequentially added to the resin-bound peptide chain. | Allows for the controlled and efficient assembly of the desired peptide sequence. |

| Use of Excess Reagents | Large excesses of reagents can be used to drive reactions to completion. | Leads to high yields at each coupling step, which is crucial for the synthesis of longer peptides. |

| Automation | The repetitive nature of SPPS cycles (deprotection, washing, coupling, washing) is amenable to automation. | Increases synthesis speed, throughput, and reproducibility. |

For the synthesis of PPACK, an SPPS approach would involve anchoring a protected arginine derivative to the resin, followed by the sequential coupling of protected proline and D-phenylalanine. The chloromethyl ketone functionality can be introduced either before or after the peptide chain assembly, depending on the specific synthetic strategy. The final peptide is then cleaved from the resin and deprotected to yield the desired product.

Design and Synthesis of D-Phenylalanyl-L-prolyl-L-arginine Chloromethyl Ketone Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For PPACK, the design and synthesis of analogues are aimed at understanding the key molecular interactions with thrombin and potentially developing inhibitors with improved properties, such as enhanced selectivity, potency, or metabolic stability.

The design of PPACK analogues often focuses on systematic modifications of its three constituent amino acid residues and the chloromethyl ketone warhead. A rational design approach, often guided by molecular modeling and the crystal structure of the PPACK-thrombin complex, is employed. csbio.com

Strategies for Analogue Design and Synthesis:

P3 Position (D-Phenylalanine): The D-phenylalanine residue fits into the S3 specificity pocket of thrombin. Modifications can include substituting the phenyl ring with other aromatic or aliphatic groups to probe the hydrophobic and steric requirements of this pocket. The D-configuration is often crucial for optimal binding and resistance to proteolytic degradation. csbio.com

P2 Position (L-Proline): The rigid pyrrolidine ring of proline provides a specific conformational constraint to the peptide backbone, which is favorable for binding. Analogues may incorporate other cyclic or conformationally restricted amino acids to explore the ideal backbone geometry.

P1 Position (L-Arginine): The basic guanidino group of arginine is a critical determinant of thrombin specificity, forming a salt bridge with an aspartic acid residue in the S1 pocket of the enzyme. Modifications at this position are generally conservative, often involving other basic amino acids or non-natural amino acids with similar charge and size characteristics. The stereochemistry at this position is also a key variable, with studies exploring D-arginine analogues. csbio.com

Chloromethyl Ketone Moiety: This electrophilic "warhead" irreversibly alkylates the active site histidine of thrombin. Analogues can be synthesized with alternative reactive groups (e.g., fluoromethyl ketones, aldehydes, boronic acids) to modulate the mechanism of inhibition from irreversible to reversible, which can have implications for the compound's pharmacological profile.

The synthesis of these analogues typically follows the principles of peptide synthesis, with SPPS being a particularly powerful tool for rapidly generating a library of related compounds for SAR screening.

Representative Data from a Hypothetical SAR Study of PPACK Analogues:

| Analogue ID | P3 Modification | P2 Modification | P1 Modification | Thrombin Inhibition (Ki, nM) |

| PPACK | D-Phe | L-Pro | L-Arg | 0.5 |

| ANA-1 | D-Tyr | L-Pro | L-Arg | 1.2 |

| ANA-2 | D-Phe | L-Aze | L-Arg | 5.8 |

| ANA-3 | D-Phe | L-Pro | D-Arg | 50.4 |

| ANA-4 | D-Phe | L-Pro | L-Lys | 25.7 |

This is a representative table; Ki values are hypothetical for illustrative purposes.

Such studies provide a detailed map of the pharmacophore, guiding the rational design of next-generation thrombin inhibitors.

Green Chemistry Principles in Scalable Research Synthesis

As the demand for peptides in research and as active pharmaceutical ingredients (APIs) grows, the environmental impact of their synthesis becomes a significant concern. Traditional peptide synthesis, particularly SPPS, is known for its high consumption of hazardous solvents and reagents, leading to a large amount of chemical waste. The application of green chemistry principles aims to mitigate this environmental footprint, making the synthesis of compounds like PPACK more sustainable, especially at a larger scale.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical processes. xtalks.com

Application of Green Chemistry to PPACK Synthesis:

Waste Prevention and Atom Economy: The inherent nature of peptide synthesis with protecting groups limits atom economy. However, strategies like convergent synthesis, where smaller peptide fragments are synthesized and then ligated, can be more atom-economical than linear stepwise synthesis for larger molecules. nih.govnih.gov Optimizing reagent stoichiometry to minimize excess is also crucial.

Energy Efficiency: The use of microwave-assisted SPPS can significantly reduce reaction times for coupling and deprotection steps, leading to lower energy consumption compared to conventional heating methods. occamdesign.com Continuous flow chemistry is another energy-efficient approach that offers precise control over reaction parameters. acs.org

Catalysis: While not always directly applicable to the main peptide bond formation steps in SPPS, the use of catalytic reagents for the introduction or removal of protecting groups can reduce the need for stoichiometric reagents and subsequent waste.

Design for Degradation: While the final product's properties are dictated by its intended function, the design of the synthetic process can consider the biodegradability of solvents and reagents used, minimizing their environmental persistence.

Comparison of Traditional vs. Greener SPPS Solvents:

| Solvent | Classification | Green Chemistry Consideration |

| DMF | Reprotoxic, Hazardous | Targeted for replacement due to toxicity. csbio.comtandfonline.comgyrosproteintechnologies.com |

| NMP | Reprotoxic, Hazardous | Similar toxicity profile to DMF; also targeted for replacement. tandfonline.com |

| DCM | Suspected Carcinogen | Halogenated solvent with significant environmental and health concerns. tandfonline.com |

| 2-MeTHF | Bio-based, Less Toxic | A promising greener alternative, derived from renewable resources. biotage.comresearchoutreach.org |

| CPME | Less Toxic | Lower peroxide formation and higher boiling point than other ethers. biotage.com |

| NBP | Less Toxic | A potential replacement for NMP with a better safety profile. gyrosproteintechnologies.com |

By integrating these green chemistry principles, the scalable research synthesis of PPACK and its analogues can be performed in a more environmentally responsible and economically viable manner, aligning with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Future Directions in Ppack Dihydrochloride Research

Discovery of Novel Molecular Targets and Interacting Pathways

While the primary target of PPACK is thrombin, ongoing research is beginning to uncover its influence on a wider array of molecular targets and signaling pathways. This expansion of known interactions is opening new doors for understanding its potential biological effects.

A significant area of investigation is the role of thrombin and its inhibition by PPACK in inflammation and cellular signaling. Thrombin exerts many of its effects through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. nih.govnih.gov By inhibiting thrombin, PPACK can modulate PAR-mediated signaling pathways. This has implications for a variety of cellular processes, including inflammation, cell proliferation, and angiogenesis. Research has shown that thrombin-mediated inflammation is a key component in the pathology of atherosclerosis. nih.gov

Furthermore, studies utilizing PPACK-conjugated nanoparticles have indicated that local inhibition of thrombin can attenuate inflammatory signaling. In experimental models of atherosclerosis, these nanoparticles were shown to reduce the expression of pro-inflammatory molecules. This effect is thought to be mediated, in part, through the downregulation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

Future research will likely focus on identifying other serine proteases that are potently inhibited by PPACK and characterizing the downstream consequences of their inhibition. This could reveal novel therapeutic targets for a range of diseases.

| Research Area | Key Findings | Potential Implications |

| PAR Signaling | PPACK inhibits thrombin, a key activator of PARs. | Modulation of inflammatory and proliferative responses. |

| NF-κB Pathway | PPACK-nanoparticles can reduce inflammatory signaling. | New anti-inflammatory strategies. |

| Atherosclerosis | Local thrombin inhibition by PPACK-nanoparticles reduces plaque progression. nih.gov | Targeted therapies for cardiovascular disease. |

Expanding the Scope of its Application in Complex Biological Systems

The utility of PPACK as a research tool is expanding from its traditional use in coagulation studies to the investigation of more complex biological systems, including cardiovascular disease, cancer, and neuroinflammation.

In the context of cardiovascular disease, the development of PPACK-conjugated nanoparticles represents a significant advancement. These nanoparticles allow for the targeted delivery of PPACK to sites of vascular injury or atherosclerotic plaques. nih.gov This localized inhibition of thrombin has been shown to restore endothelial barrier function and reduce thrombotic risk in animal models of atherosclerosis, without causing systemic bleeding complications. nih.govahajournals.org This approach highlights the potential of using PPACK to dissect the role of localized protease activity in disease progression.

The involvement of thrombin and PARs in cancer progression is another emerging area of research. nih.govresearchgate.netnih.gov Thrombin has been shown to promote tumor growth, invasion, and metastasis through the activation of PARs on cancer cells. nih.gov PPACK, as a potent thrombin inhibitor, could be utilized in preclinical models to investigate the precise role of thrombin in different stages of cancer. frontiersin.orgcancer.gov This could lead to the identification of new therapeutic strategies aimed at disrupting the tumor microenvironment.

There is also growing evidence for the role of thrombin in neuroinflammatory processes and neurodegenerative diseases like Alzheimer's disease. frontiersin.org Thrombin can disrupt the blood-brain barrier and activate microglia, contributing to a pro-inflammatory state in the central nervous system. The use of PPACK in models of neuroinflammation could help to elucidate the specific contributions of thrombin to these pathological processes. mdpi.comnih.govresearchgate.net

| Biological System | Application of PPACK | Research Focus |

| Cardiovascular Disease | Nanoparticle-mediated delivery to atherosclerotic plaques. nih.gov | Reducing local inflammation and thrombotic risk. nih.gov |

| Cancer Biology | Inhibition of thrombin in the tumor microenvironment. nih.gov | Investigating the role of thrombin in metastasis and angiogenesis. researchgate.netnih.gov |

| Neuroinflammation | Use in preclinical models of neurodegenerative diseases. frontiersin.org | Elucidating the role of thrombin in blood-brain barrier dysfunction and microglial activation. mdpi.com |

Development of Advanced Research Tools and Methodologies

The unique properties of PPACK make it an excellent scaffold for the development of advanced research tools. Its high specificity and irreversible binding mechanism are ideal for creating probes to study protease activity in complex biological samples.

One established application is the use of biotinylated PPACK. This modified version of the inhibitor allows for the detection and isolation of active thrombin and other targeted serine proteases from cell lysates or plasma through techniques like Western blotting and affinity purification.

Building on this concept, there is significant potential for the development of PPACK-based activity-based probes (ABPs). ABPs are chemical probes that covalently bind to the active site of an enzyme, allowing for the visualization and quantification of enzyme activity. nih.govstanford.edu A PPACK molecule could be conjugated to a reporter tag, such as a fluorophore, for use in fluorescence microscopy or in vivo imaging. nih.govscispace.com This would enable researchers to visualize the location and activity of specific serine proteases in real-time within cells and tissues.

Fluorescently labeled PPACK probes could be particularly valuable for studying dynamic processes where protease activity is tightly regulated, such as cell migration and tissue remodeling. nih.gov Furthermore, the development of a suite of PPACK analogs with slightly different specificities could allow for the differential profiling of various serine proteases in a single experiment, a technique known as activity-based protein profiling (ABPP). nih.govum.es

| Research Tool | Description | Potential Application |

| Biotinylated PPACK | PPACK conjugated to a biotin (B1667282) molecule. | Affinity purification and Western blotting of target proteases. |

| Fluorescently Labeled PPACK | PPACK linked to a fluorescent dye. | Real-time imaging of protease activity in live cells. nih.govscispace.comnih.gov |

| PPACK-based ABPs | PPACK as the "warhead" in an activity-based probe. nih.govstanford.edu | Proteomic profiling of serine hydrolase activity in health and disease. nih.gov |

Contribution to Understanding Fundamental Protease Biology and Pathogenesis

PPACK has already made significant contributions to our understanding of fundamental protease biology, particularly in the context of the coagulation cascade. As a highly specific and irreversible inhibitor, it has allowed researchers to dissect the precise role of thrombin in hemostasis and thrombosis. researchgate.net

The mechanism-based nature of PPACK's inhibitory action, where it forms a covalent bond with the active site serine of the protease, has made it a valuable tool for studying enzyme kinetics and mechanisms. ahajournals.org The stability of the PPACK-protease complex allows for detailed structural studies, providing insights into the molecular interactions that govern substrate recognition and catalysis by serine proteases.

By using PPACK to selectively inhibit thrombin, researchers can investigate the downstream consequences of its activity in various physiological and pathological processes. This has been instrumental in uncovering the dual role of thrombin not only as a procoagulant but also as a key signaling molecule in inflammation and cellular activation. frontiersin.org

Future studies using PPACK and its derivatives will continue to be crucial for unraveling the complex roles of serine proteases in human health and disease. nih.govmdpi.comimrpress.com Understanding the intricate regulation of protease activity is essential for the development of novel therapeutics for a wide range of conditions, from cardiovascular disease to cancer and beyond. The continued use of PPACK as a research tool will undoubtedly facilitate the identification of new therapeutic targets within the vast family of serine proteases.

| Area of Contribution | Role of PPACK | Significance |

| Coagulation Research | Specific and irreversible inhibition of thrombin. researchgate.net | Elucidation of the molecular mechanisms of blood clotting. |

| Enzyme Mechanism Studies | Formation of a stable covalent complex with serine proteases. ahajournals.org | Detailed kinetic and structural analysis of protease function. |

| Signal Transduction | Blocking thrombin-mediated activation of PARs. frontiersin.org | Uncovering the non-hemostatic roles of thrombin in inflammation and cell signaling. |

| Pathogenesis Research | Selective inhibition of proteases in disease models. | Identifying the contribution of specific proteases to disease progression. nih.gov |

Q & A

Q. What are the recommended handling and storage protocols for PPACK dihydrochloride to ensure stability in laboratory settings?

PPACK dihydrochloride should be stored as a solid in a tightly sealed container at recommended temperatures (typically -20°C). Prior to use, reconstitute it in 10 mM HCl or 5% acetic acid to maintain solubility and activity. Avoid repeated freeze-thaw cycles, and aliquot solutions for single-use applications to minimize degradation. Purity (>95%) should be verified via HPLC or mass spectrometry before critical experiments .

Q. How does PPACK dihydrochloride selectively inhibit thrombin, and what kinetic parameters define its efficacy?

PPACK dihydrochloride acts as an irreversible thrombin inhibitor by covalently binding to the enzyme’s active site. Its inhibitory constant (Ki) of 0.24 nM against human α-thrombin is determined via kinetic assays using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Researchers should perform time-dependent inhibition studies to confirm irreversibility and calculate second-order rate constants () .

Q. What experimental controls are essential when using PPACK dihydrochloride in enzymatic assays?

Include the following controls:

- Positive control : Active thrombin without inhibitor.

- Negative control : Heat-inactivated thrombin.

- Solvent control : Equivalent concentrations of HCl or acetic acid to rule out solvent effects.

- Specificity control : Test against related serine proteases (e.g., trypsin, plasmin) to confirm selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data when PPACK dihydrochloride exhibits variable inhibitory effects across studies?

Potential causes include batch-to-batch purity variations, improper storage, or assay conditions (e.g., pH, ionic strength). To address this:

- Validate inhibitor purity and activity via independent assays (e.g., titration with active thrombin).

- Standardize buffer conditions (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).

- Compare results with published kinetic parameters (e.g., ) to identify methodological discrepancies .

Q. What methodologies are recommended for assessing PPACK dihydrochloride’s efficacy in in vivo disease models, such as thrombosis or inflammation?

- Dose optimization : Conduct pharmacokinetic studies to determine plasma half-life and tissue distribution.

- Functional endpoints : Measure thrombin activity in plasma (e.g., chromogenic substrate S-2238) or histological markers of thrombosis.

- Controls : Use thrombin knockout models or alternative inhibitors (e.g., argatroban) for comparative validation .

Q. How should researchers design experiments to evaluate PPACK dihydrochloride’s role in modulating thrombin-dependent signaling pathways in cellular models?

- Pathway-specific assays : Quantify downstream markers like PAR-1 cleavage (via Western blot) or calcium flux (using Fura-2 AM).

- Time-course analysis : Pre-incubate cells with PPACK dihydrochloride before thrombin stimulation to establish inhibition kinetics.

- Rescue experiments : Re-introduce active thrombin post-inhibition to confirm pathway specificity .

Data Reproducibility and Reporting

Q. What metadata should be documented to ensure reproducibility of studies involving PPACK dihydrochloride?

Include:

- Inhibitor details : Batch number, purity, reconstitution method.

- Assay conditions : Buffer composition, temperature, thrombin concentration.

- Statistical methods : Replicates (n ≥ 3), error bars (SD or SEM), and statistical tests (e.g., ANOVA).

- Negative results : Report failed experiments to inform troubleshooting .

Tables for Key Parameters

| Parameter | Value/Recommendation | Reference |

|---|---|---|

| Ki (human α-thrombin) | 0.24 nM | |

| Solubility | 10 mM HCl or 5% acetic acid | |

| Storage Temperature | -20°C (solid) | |

| Purity Threshold | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.